molecular formula C20H25ClN2 B12300159 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride

1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride

Cat. No.: B12300159
M. Wt: 328.9 g/mol
InChI Key: QUTZUSOREROZON-UHFFFAOYSA-N
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Description

1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride is a chemical compound with the molecular formula C20H25ClN2 It is a derivative of imidazolium, a class of compounds known for their wide range of applications in various fields such as chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2,4,5-trimethylimidazole with benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding imidazolium oxides.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of substituted imidazolium compounds.

Scientific Research Applications

1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(methyl)-, chloride
  • 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(ethyl)-, chloride
  • 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(propyl)-, chloride

Uniqueness

1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of phenylmethyl groups enhances its stability and reactivity, making it suitable for a wide range of applications compared to its simpler analogs.

Properties

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

1,3-dibenzyl-2,4,5-trimethyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C20H24N2.ClH/c1-16-17(2)22(15-20-12-8-5-9-13-20)18(3)21(16)14-19-10-6-4-7-11-19;/h4-13,18H,14-15H2,1-3H3;1H

InChI Key

QUTZUSOREROZON-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](C(=C(N1CC2=CC=CC=C2)C)C)CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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